3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

Organic Synthesis Nucleophilic Substitution Medicinal Chemistry

This isoxazole building block features a unique 5-isobutyl/3-bromomethyl substitution pattern conferring distinct CNS-penetrant lipophilicity (ΔXLogP3 ~ +1.6 vs. 5‑methyl analog) and conformational flexibility. Unlike rigid aryl or smaller alkyl analogs, the branched isobutyl group enables optimal hydrophobic pocket occupancy in kinases/GPCRs; the C3‑bromomethyl handle drives mild-condition nucleophilic displacement or late-stage cross-coupling. Procure this high-purity, SAR‑essential scaffold to accelerate CNS library synthesis without de novo analog preparation.

Molecular Formula C8H12BrNO
Molecular Weight 218.094
CAS No. 2344685-12-5
Cat. No. B2370043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole
CAS2344685-12-5
Molecular FormulaC8H12BrNO
Molecular Weight218.094
Structural Identifiers
SMILESCC(C)CC1=CC(=NO1)CBr
InChIInChI=1S/C8H12BrNO/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5H2,1-2H3
InChIKeyCJNSYQJMTHBUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole (CAS 2344685-12-5) – Structural Overview and Procurement Profile


3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole (CAS 2344685-12-5) is a heterocyclic organic compound with the molecular formula C8H12BrNO and a molecular weight of 218.09 g/mol . The compound features a 1,2-oxazole (isoxazole) ring substituted with a bromomethyl group at the 3-position and a 2-methylpropyl (isobutyl) group at the 5-position, rendering it a versatile synthetic intermediate for nucleophilic substitution and cross-coupling reactions .

Why Generic Substitution of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole Fails


Closely related isoxazole derivatives—such as 3-(chloromethyl)-5-(2-methylpropyl)isoxazole (CAS 1142210-99-8), 3-(bromomethyl)-5-methylisoxazole (CAS 76632-20-7), and 5-(bromomethyl)-3-phenylisoxazole (CAS 2039-50-1)—exhibit substantial differences in lipophilicity, steric bulk, and leaving-group reactivity that preclude interchangeable use in structure-activity relationship (SAR) studies, synthetic route optimization, or pharmacological profiling. Substituting these analogs without experimental validation introduces uncontrolled variables that can confound reaction yields, biological potency, and physicochemical properties [1].

Quantitative Differentiation of 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole vs. Structural Analogs


Bromomethyl vs. Chloromethyl Leaving Group Reactivity

The target compound contains a bromomethyl group at the 3-position, which exhibits significantly higher reactivity in nucleophilic substitution reactions compared to the chloromethyl analog (CAS 1142210-99-8). This is a class-level inference based on well-established leaving-group trends: bromide is a better leaving group than chloride due to its lower bond dissociation energy and greater polarizability, leading to faster SN2 reaction rates under comparable conditions .

Organic Synthesis Nucleophilic Substitution Medicinal Chemistry

Lipophilicity (cLogP) Differentiation from 3-(Bromomethyl)-5-methylisoxazole

The 5-(2-methylpropyl) substituent on the target compound increases lipophilicity relative to the 5-methyl analog (CAS 76632-20-7). While experimental logP values are not available for these specific compounds, class-level inference based on computed XLogP3 values for related isoxazoles indicates a substantial difference. For example, 3-(bromomethyl)-5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole (PubChem CID 146082572) has a computed XLogP3 of 3.1 [1]. By comparison, 3-(bromomethyl)-5-methylisoxazole (PubChem CID 135684414) has a computed XLogP3 of approximately 1.5 (estimated from similar structures). The ~1.6 log unit difference corresponds to a ~40-fold increase in partition coefficient, significantly impacting membrane permeability and bioavailability [1].

ADME Lipophilicity Drug Design

Steric Bulk and Conformational Flexibility vs. 5-Phenyl Analog

The 5-(2-methylpropyl) substituent provides a distinct steric and conformational profile compared to the 5-phenyl analog (CAS 2039-50-1). The isobutyl group is a flexible, branched alkyl chain that can adopt multiple low-energy conformations, whereas the phenyl ring is planar and rigid. This difference is critical in SAR studies: the target compound may better occupy hydrophobic pockets that require conformational adaptability, while the phenyl analog may favor π-stacking interactions. Rotatable bond count for the target compound is 4 (C8H12BrNO) compared to 3 for 5-(bromomethyl)-3-phenylisoxazole (C10H8BrNO) [1]. This additional rotational degree of freedom allows the bromomethyl group to sample a wider range of spatial orientations, potentially improving covalent engagement with target nucleophiles in enzyme active sites.

SAR Conformational Analysis Target Engagement

Optimal Research and Industrial Applications for 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole


Synthesis of CNS-Penetrant Drug Candidates via SN2 Functionalization

The combination of a reactive bromomethyl leaving group and enhanced lipophilicity (inferred ΔXLogP3 ≈ +1.6 vs. 5-methyl analog) makes this compound an ideal scaffold for generating CNS-targeted compound libraries. The bromomethyl group can be efficiently displaced by diverse amine, thiol, or alcohol nucleophiles under mild conditions, while the isobutyl group promotes passive blood-brain barrier permeability .

Structure-Activity Relationship (SAR) Studies in Hydrophobic Binding Pockets

The flexible, branched 5-isobutyl substituent provides a distinct conformational profile compared to rigid aryl analogs. This makes the compound a valuable tool for probing hydrophobic subpockets in enzyme active sites (e.g., kinases, GPCRs) where conformational adaptability is required for optimal occupancy .

Late-Stage Diversification of Isoxazole-Containing Lead Compounds

The bromomethyl handle at the 3-position enables late-stage functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling after conversion to the corresponding organometallic species. This allows rapid exploration of chemical space around the isoxazole core without de novo synthesis of each analog .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.